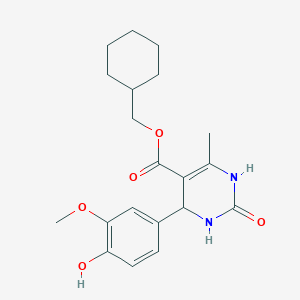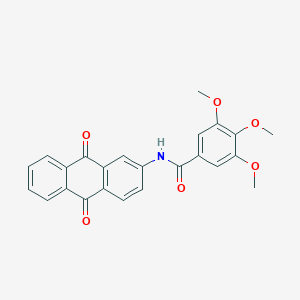![molecular formula C18H22N2O2 B5206638 N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of scientific studies due to its unique chemical properties.
作用機序
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine acts by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra, resulting in the Parkinson's-like symptoms observed in animal models.
Biochemical and Physiological Effects:
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on the mitochondrial electron transport chain, N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has also been shown to increase the production of reactive oxygen species and to induce apoptosis in dopaminergic neurons.
実験室実験の利点と制限
One of the main advantages of using N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine in lab experiments is its ability to induce Parkinson's-like symptoms in animal models. This makes it a valuable tool for studying the disease and developing potential treatments. However, one limitation of using N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine is that it can be toxic to other cell types, making it difficult to use in studies of other diseases.
将来の方向性
There are a number of future directions for research involving N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine. One potential area of study is the development of new treatments for Parkinson's disease based on the mechanism of action of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine. Another area of study is the use of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine in studies of other neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the development of new synthetic compounds based on the structure of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine that may have even greater utility as research tools.
合成法
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine can be synthesized using a variety of methods, including the reaction of 2-methylphenol with pyridine-3-carboxaldehyde followed by the reduction of the resulting imine with sodium borohydride. This method yields N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine as a white crystalline powder with a high degree of purity.
科学的研究の応用
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has been used in a variety of scientific studies due to its potential as a research tool. One of the most well-known uses of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine is in the study of Parkinson's disease. N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has been shown to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease. In addition to Parkinson's disease, N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has also been used in studies of drug addiction, depression, and anxiety.
特性
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-5-2-3-7-17(14)22-18-15(6-4-10-19-18)13-20-16-8-11-21-12-9-16/h2-7,10,16,20H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCKDFIKAJQZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)